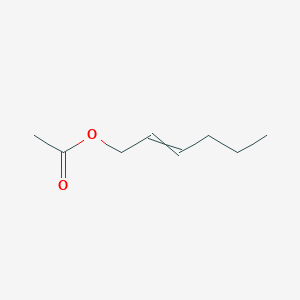

6-Methyl-2,5,7,10-tetraoxaundecane

説明

The provided papers do not directly discuss 6-Methyl-2,5,7,10-tetraoxaundecane, but they do provide insights into related chemical compounds and their synthesis, which may offer indirect information relevant to the analysis of 6-Methyl-2,5,7,10-tetraoxaundecane. The first paper describes the synthesis of cyclen, a macrocyclic compound that, like 6-Methyl-2,5,7,10-tetraoxaundecane, involves a multistep synthetic process . The second paper discusses the stability of a dioxotetraamine ligand and its coordination chemistry . These studies can provide a foundation for understanding the synthesis and stability of similar compounds.

Synthesis Analysis

The synthesis of cyclen outlined in the first paper involves a three-step process starting with the condensation of triethylene tetraamine with N,N-dimethylformamide dimethyl acetal, followed by cyclization and hydrolysis . This method yields a macrocyclic compound with an overall yield of 65%. Although the target molecule 6-Methyl-2,5,7,10-tetraoxaundecane is not synthesized in this study, the general approach to macrocyclic synthesis could be applicable.

Molecular Structure Analysis

The molecular structure of the compounds discussed in the papers involves macrocyclic and chelating groups. The cyclen compound has a twelve-membered ring structure , while the dioxotetraamine ligand contains two independent chelating groups . These structural features are important for the stability and reactivity of the compounds, which could be extrapolated to the analysis of 6-Methyl-2,5,7,10-tetraoxaundecane.

Chemical Reactions Analysis

The papers do not provide specific reactions for 6-Methyl-2,5,7,10-tetraoxaundecane, but they do describe the reactivity of related compounds. The cyclen synthesis involves intramolecular carbon-hydrogen insertion , while the dioxotetraamine ligand forms ternary complexes with metal ions . These reactions highlight the potential reactivity of macrocyclic and chelating compounds, which may be relevant to 6-Methyl-2,5,7,10-tetraoxaundecane.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the studies are not directly related to 6-Methyl-2,5,7,10-tetraoxaundecane. However, the stability of the dioxotetraamine ligand and its coordination properties with metal ions provide insights into the behavior of similar compounds under various conditions. The synthesis and stability studies of these compounds can inform the analysis of the physical and chemical properties of 6-Methyl-2,5,7,10-tetraoxaundecane.

科学的研究の応用

Applications in Coordination Chemistry and Compound Configuration

Research on complex tetraamine compounds, such as the study of configurational isomerism in cyclic tetraamines, highlights the intricate nature of chemical configurations and their implications in coordination chemistry. These compounds, characterized by specific configurations of nitrogen and carbon centers, are fundamental in understanding molecular structure and reactivity, potentially offering parallels to the study of "6-Methyl-2,5,7,10-tetraoxaundecane" in terms of stereochemistry and its interactions with metal ions (Curtis, 2012).

Role in Epigenetic Mechanisms

The exploration of DNA methylation processes, such as the impact of DNA methyltransferase inhibitors on gene expression and tumor suppression, presents a biochemical perspective that could intersect with the research on compounds like "6-Methyl-2,5,7,10-tetraoxaundecane." Understanding these mechanisms offers insights into the broader implications of chemical interactions at the genetic level, potentially guiding therapeutic strategies (Goffin & Eisenhauer, 2002).

Thermoelectric Material Development

Investigations into poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials underscore the importance of chemical innovation in creating sustainable energy solutions. The research on such materials, known for their high thermoelectric performance, might share conceptual relevance with "6-Methyl-2,5,7,10-tetraoxaundecane" in terms of potential applications in energy-efficient technologies and the development of advanced materials (Yue & Xu, 2012).

Environmental and Toxicological Studies

The review of aldicarb's toxicologic effects on mammals provides an example of comprehensive research into the environmental and health impacts of chemical compounds. Such studies are crucial for assessing the safety, environmental persistence, and toxicological profile of chemicals, offering a framework that could be applicable to the assessment of "6-Methyl-2,5,7,10-tetraoxaundecane" and related compounds (Risher, Mink, & Stara, 1987).

Sustainable Solvent Development

Research on 2-methyloxolane (2-MeOx) as a sustainable solvent highlights the ongoing search for environmentally friendly alternatives to traditional solvents. This work, focusing on the extraction efficiency, toxicological profile, and environmental impact of 2-MeOx, underscores the importance of developing green chemistry solutions. It suggests potential areas of application for "6-Methyl-2,5,7,10-tetraoxaundecane" in industrial processes, particularly in contexts requiring sustainable and less toxic solvents (Rapinel et al., 2020).

特性

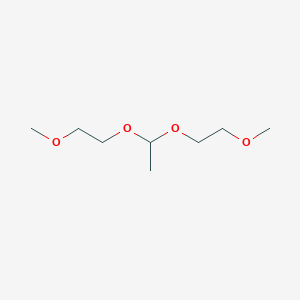

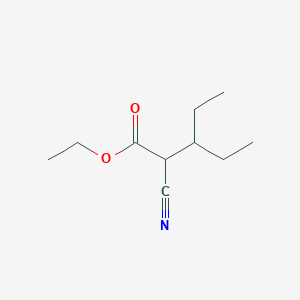

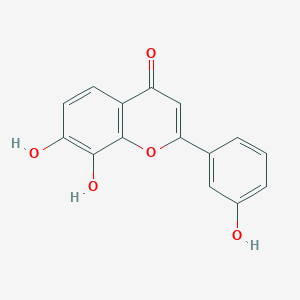

IUPAC Name |

1,1-bis(2-methoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-8(11-6-4-9-2)12-7-5-10-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFHKXJNUMPEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143931 | |

| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10143-67-6 | |

| Record name | 6-Methyl-2,5,7,10-tetraoxaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)